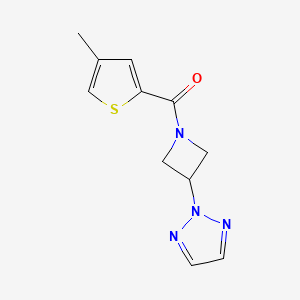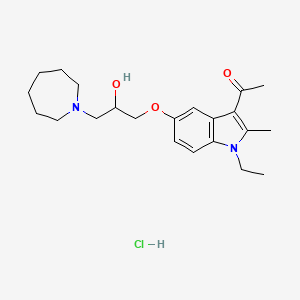![molecular formula C22H21ClF3N3O2S B2419069 3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 939888-82-1](/img/structure/B2419069.png)
3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of quinoline, a type of heterocyclic compound. Quinolines are important in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Chemical Reactions Analysis
Quinoline derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present and the reaction conditions .Scientific Research Applications
Synthesis Techniques
The compound has been utilized in various synthesis techniques. For example, a study by Dyachenko et al. (2019) explored a Stork reaction — intramolecular transamination — alkylation tandem protocol for synthesizing functionalized partially hydrogenated quinolines, including derivatives of the thieno[2,3-b]quinoline series. This method is significant for the synthesis of complex organic compounds (Dyachenko et al., 2019).
Antimicrobial and Antitumor Activity
Several studies have shown the potential of thieno[2,3-b]quinoline derivatives in antimicrobial and antitumor activities. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their antibacterial and antifungal properties. This indicates the potential use of thieno[2,3-b]quinoline derivatives in developing new antimicrobial agents (Holla et al., 2006).
Another study by Hung et al. (2014) synthesized forty-seven thieno[2,3-b]pyridines-2-carboxamides and related compounds, testing them for antiproliferative activity against various cell lines. The results highlighted significant activity, particularly against melanoma and breast cancer cell lines (Hung et al., 2014).
Dyeing and Textile Applications
Khalifa et al. (2015) explored the synthesis of novel heterocyclic aryl monoazo organic compounds, including thieno[2,3-b]quinoline derivatives, for dyeing polyester fibers. These compounds exhibited high efficiency and were applied in sterile and biological active fabrics (Khalifa et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-amino-N-(5-chloro-2-methoxyphenyl)-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClF3N3O2S/c1-3-10-4-6-13-12(8-10)17(22(24,25)26)16-18(27)19(32-21(16)29-13)20(30)28-14-9-11(23)5-7-15(14)31-2/h5,7,9-10H,3-4,6,8,27H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVHQRYURGAFGK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=C(C=CC(=C4)Cl)OC)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClF3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

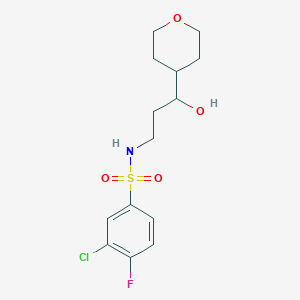
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
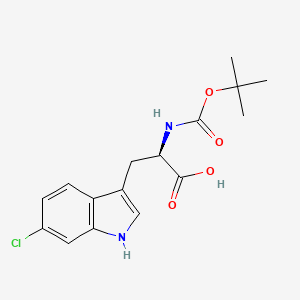
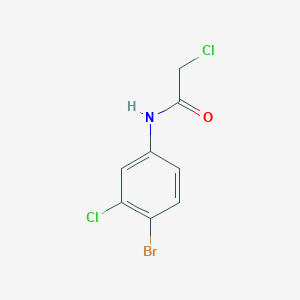
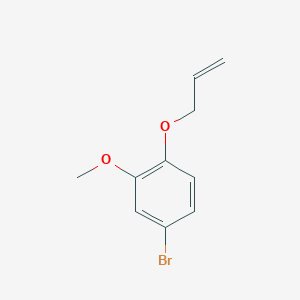

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
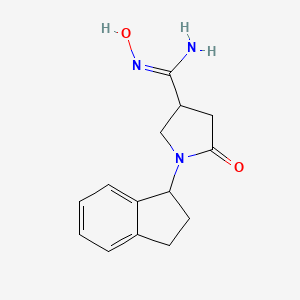
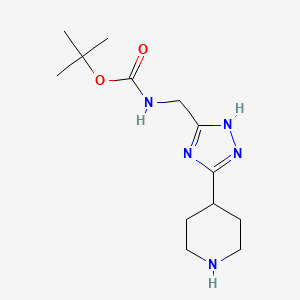

![5-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2419003.png)
